N,3-dimethyl-4-nitroaniline
Overview
Description
N,3-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a nitro group (-NO2) attached to the aromatic ring, along with two methyl groups (-CH3) at the nitrogen and the third position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, dye manufacturing, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
N,3-Dimethyl-4-nitroaniline is a nitroaniline derivative. It’s worth noting that nitroaniline compounds often interact with proteins and enzymes that play crucial roles in cellular processes .
Mode of Action
Nitroaniline compounds generally exert their effects through interactions with their targets, leading to changes in the targets’ structure or function . For instance, N,N-Dimethyl-4-nitrosoaniline is used for the detection of singlet oxygen, where singlet oxygen reacts with imidazole and thereby bleaches N,N-Dimethyl-4-nitrosoaniline via oxidation .
Biochemical Pathways
Nitroaniline compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The basic nature of a compound can be affected by factors such as the tendency to donate lone pair, electronic effects—inductive, resonance etc, factors stabilizing conjugate acid (or acidity of conjugate acid), and the nature of solvent .
Result of Action
Given its structural similarity to other nitroaniline compounds, it may exert similar effects, such as changes in protein function or cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the enthalpic and entropic contributions to N,N-dimethyl-4-nitroaniline’s volatility were assessed, and it was determined that is greatly conditioned by enthalpic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-dimethyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Another method involves the reaction of 3-nitroaniline with methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). This reaction leads to the formation of this compound through nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The nitration process is followed by purification steps, including recrystallization and distillation, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol (EtOH) as solvent.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Chlorine (Cl2), bromine (Br2), iron (Fe) as a catalyst.
Major Products
Reduction: N,3-dimethyl-4-phenylenediamine.
Oxidation: N,3-dimethyl-4-nitrosoaniline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N,3-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: this compound is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
N,3-dimethyl-4-nitroaniline can be compared with other nitroaniline derivatives, such as:
2-nitroaniline: Similar in structure but with the nitro group at the second position. It is used in the synthesis of o-phenylenediamine.
3-nitroaniline: The nitro group is at the third position, similar to this compound, but without the additional methyl groups. It is commonly used in dye manufacturing.
4-nitroaniline: The nitro group is at the fourth position, and it is used as an intermediate in the synthesis of various chemicals.
The uniqueness of this compound lies in the presence of both the nitro group and the methyl groups, which influence its chemical reactivity and applications.
Properties
IUPAC Name |
N,3-dimethyl-4-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-2)3-4-8(6)10(11)12/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEELCTZCKMIRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556555 | |
Record name | N,3-Dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52177-10-3 | |
Record name | N,3-Dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.